molecular formula C26H43NO4 B12728805 Oxiraneoctanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-3-octyl-, trans-(+-)- CAS No. 150988-86-6

Oxiraneoctanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-3-octyl-, trans-(+-)-

Cat. No.: B12728805
CAS No.: 150988-86-6
M. Wt: 433.6 g/mol
InChI Key: AGOIHCNDEWXAGS-DNQXCXABSA-N
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Description

Oxiraneoctanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-3-octyl-, trans-(±)- is a complex organic compound with a unique structure that combines an oxirane ring, an octanamide chain, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxiraneoctanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-3-octyl-, trans-(±)- typically involves multiple steps. One common method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with an oxirane derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxiraneoctanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-3-octyl-, trans-(±)- can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.

    Reduction: The oxirane ring can be reduced to a diol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions include quinone derivatives, diols, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Oxiraneoctanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-3-octyl-, trans-(±)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Oxiraneoctanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-3-octyl-, trans-(±)- involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, while the oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxiraneoctanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-3-octyl-, trans-(±)- is unique due to its combination of an oxirane ring and an octanamide chain, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

150988-86-6

Molecular Formula

C26H43NO4

Molecular Weight

433.6 g/mol

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-[(2R,3R)-3-octyloxiran-2-yl]octanamide

InChI

InChI=1S/C26H43NO4/c1-3-4-5-6-8-11-14-23-24(31-23)15-12-9-7-10-13-16-26(29)27-20-21-17-18-22(28)25(19-21)30-2/h17-19,23-24,28H,3-16,20H2,1-2H3,(H,27,29)/t23-,24-/m1/s1

InChI Key

AGOIHCNDEWXAGS-DNQXCXABSA-N

Isomeric SMILES

CCCCCCCC[C@@H]1[C@H](O1)CCCCCCCC(=O)NCC2=CC(=C(C=C2)O)OC

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)NCC2=CC(=C(C=C2)O)OC

Origin of Product

United States

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